4-Bromo-1-phenyl-1H-1,2,3-triazole

Vue d'ensemble

Description

4-Bromo-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and a phenyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be represented as follows:

Phenylacetylene+4-Bromo-1-azidobenzeneCu(I)this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles.

Coupling Reactions: The phenyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of 4-substituted-1-phenyl-1H-1,2,3-triazoles.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Applications De Recherche Scientifique

4-Bromo-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Bromo-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparaison Avec Des Composés Similaires

1-Phenyl-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Bromo-1-methyl-1H-1,2,3-triazole: Substitution of the phenyl group with a methyl group alters its chemical properties and applications.

1-Phenyl-4-vinyl-1H-1,2,3-triazole: The presence of a vinyl group introduces additional reactivity, particularly in polymerization reactions.

Uniqueness: 4-Bromo-1-phenyl-1H-1,2,3-triazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications.

Activité Biologique

4-Bromo-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

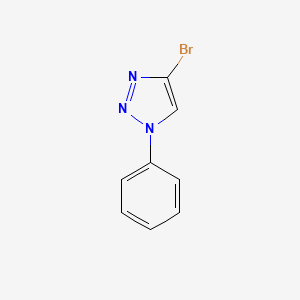

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom at the 4-position of the triazole ring, which significantly influences its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A series of related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have been reported to possess minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-Bromo-1-phenyl-triazole | Staphylococcus aureus | 12.5–50 |

| 4-Bromo-1-phenyl-triazole | Escherichia coli | 25–100 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in non-small cell lung cancer (NSCLC) models. In vitro assays demonstrated significant apoptosis induction when treated with various concentrations of these compounds .

The mechanism underlying the biological activity of this compound involves several pathways:

- EGFR Inhibition : Some derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms by which triazoles exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study synthesized several triazole derivatives and tested their antimicrobial efficacy against various strains. The results indicated that compounds with a bromine substitution exhibited enhanced activity against Enterococcus faecalis, suggesting that halogenation may improve binding affinity to bacterial targets .

Case Study 2: Anticancer Activity

In another investigation focusing on NSCLC, researchers evaluated the effects of triazole derivatives on tumor growth using xenograft models. The results showed that treatment with these compounds significantly inhibited tumor growth compared to control groups, demonstrating their potential as anticancer agents .

Propriétés

IUPAC Name |

4-bromo-1-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBJQSJWJEAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553535 | |

| Record name | 4-Bromo-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116933-01-8 | |

| Record name | 4-Bromo-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.